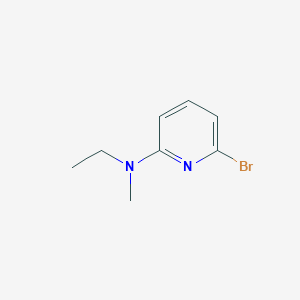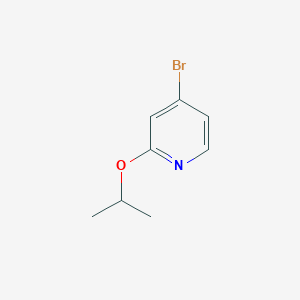
6-Bromo-N-ethyl-N-methylpyridin-2-amine
Descripción general
Descripción
6-Bromo-N-ethyl-N-methylpyridin-2-amine is a brominated pyridine derivative with potential applications in various fields of chemistry, biology, medicine, and industry. This compound features a bromine atom at the 6-position, an ethyl group at the nitrogen atom, and a methyl group at the adjacent nitrogen atom on the pyridine ring.
Synthetic Routes and Reaction Conditions:
Bromination: Starting from 2-aminopyridine, the compound can be synthesized by bromination using bromine in the presence of a suitable catalyst.
N-Alkylation: The aminopyridine derivative can undergo N-alkylation with ethyl iodide and methyl iodide to introduce the ethyl and methyl groups, respectively.
Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination and N-alkylation reactions under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The bromine atom can be oxidized to form a corresponding pyridine-N-oxide.
Reduction: The bromine atom can be reduced to form a corresponding pyridine derivative.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or potassium iodide, often in the presence of a base.
Major Products Formed:
Pyridine-N-oxide: from oxidation.
Pyridine derivative: from reduction.
Substituted pyridine: from nucleophilic substitution.
Aplicaciones Científicas De Investigación
6-Bromo-N-ethyl-N-methylpyridin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential as a lead compound in drug discovery and development.
Industry: It is used in the manufacture of agrochemicals, pharmaceuticals, and other fine chemicals.
Mecanismo De Acción
The mechanism by which 6-Bromo-N-ethyl-N-methylpyridin-2-amine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparación Con Compuestos Similares
6-Bromo-N-methylpyridin-2-amine: Lacks the ethyl group.
6-Bromo-N-ethylpyridin-2-amine: Lacks the methyl group.
2-Bromo-N-ethyl-N-methylpyridin-2-amine: Bromine at a different position.
Uniqueness: 6-Bromo-N-ethyl-N-methylpyridin-2-amine is unique due to the presence of both ethyl and methyl groups on the nitrogen atom, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
6-bromo-N-ethyl-N-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-3-11(2)8-6-4-5-7(9)10-8/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTWONCHOKGIBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C1=NC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1520141.png)


![4-Bromobenzo[d]isoxazol-3-amine](/img/structure/B1520145.png)



